molecular formula C7H15Cl B2503709 1-Chloro-2,3,3-trimethylbutane CAS No. 54677-13-3

1-Chloro-2,3,3-trimethylbutane

Cat. No. B2503709
CAS RN: 54677-13-3
M. Wt: 134.65
InChI Key: ZUIGQNGRMZCADY-UHFFFAOYSA-N
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Description

1-Chloro-2,3,3-trimethylbutane is a chemical compound that can be synthesized through the rearrangement of carbonium-ion type reactions. The compound has been studied in the context of its synthesis and the behavior of its carbonium ions under certain conditions. The research indicates that this compound can be formed from 2,3,3-trimethyl-2-butanol-1-C^(14) when treated with specific reagents, leading to a distribution of the C^(14) label among the methyl groups .

Synthesis Analysis

The synthesis of 1-Chloro-2,3,3-tr

Scientific Research Applications

Oxidation and Decomposition Studies

  • Oxidation Process : The oxidation of 2,2,3-trimethylbutane, a compound structurally similar to 1-Chloro-2,3,3-trimethylbutane, has been explored. This study involved adding traces of the alkane to mixtures of hydrogen and oxygen. The rate constants for H and OH attack on the compound were obtained, offering insights into the oxidation behavior of such alkanes (Baldwin, Walker, & Walker, 1981).

  • Chemical Kinetic Studies : The decomposition of 2,2,3-trimethylbutane in the presence of oxygen has been thoroughly investigated. This research is relevant because it elucidates the reaction mechanisms and kinetics of alkanes similar to 1-Chloro-2,3,3-trimethylbutane, thereby broadening our understanding of how such compounds behave under oxidative conditions (Atri, Baldwin, Evans, & Walker, 1978).

Chemical Synthesis and Reactivity

  • Carbonium-ion Type Reactions : The treatment of a similar compound, 2,3,3-trimethyl-2-butanol-1-C^(14), with hydrochloric acid and zinc chloride, resulted in the formation of 2-chloro-2,3,3-trimethylbutane. This research provides insights into the reactivity and potential rearrangements that can occur in molecules like 1-Chloro-2,3,3-trimethylbutane (Roberts & Yancey, 1955).

Vibrational Analysis

  • Infrared Spectra Analysis : The vibrational analysis of trimethylalkanes, including 2,2,3-trimethylbutane, provides valuable information on the structural and molecular dynamics of such compounds. This research can be extrapolated to understand the vibrational properties of 1-Chloro-2,3,3-trimethylbutane (Crowder & Gross, 1983).

Additives and Fuel Research

  • Anti-Knock Additive in Fuel : 2,2,3-Trimethylbutane, a structurally similar compound to 1-Chloro-2,3,3-trimethylbutane, has been studied as a potential gasoline octane booster. Understanding its ignition properties at engine relevant conditions is critical for evaluating its efficacy as an anti-knock additive. This research could be relevant for similar applications of 1-Chloro-2,3,3-trimethylbutane (Atef et al., 2019).

Mechanism of Action

“1-Chloro-2,3,3-trimethylbutane” can undergo nucleophilic substitution via the S N 2 mechanism . In this mechanism, the reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously .

Safety and Hazards

The safety data sheet for a similar compound, “2,2,3-trimethylbutane”, indicates that it is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways, and it can cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness .

properties

IUPAC Name

1-chloro-2,3,3-trimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-6(5-8)7(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIGQNGRMZCADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,3,3-trimethylbutane

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